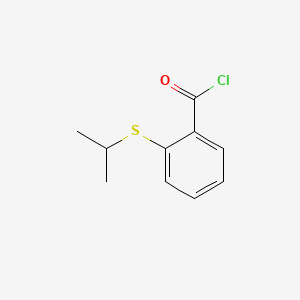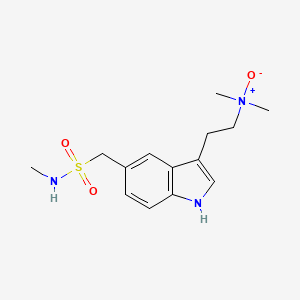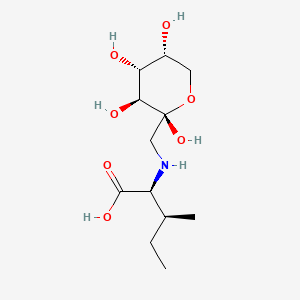
Fructose-isoleucine (mixture of diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fructose-isoleucine is an Amadori compound, which are aminodeoxysugars derivatives . It is formed in food and could induce the Maillard reactions . The Maillard reaction is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor .
Molecular Structure Analysis
The molecular formula of Fructose-isoleucine (mixture of diastereomers) is C12H23NO7 . Its molecular weight is 293.31 .Physical And Chemical Properties Analysis
Fructose-isoleucine (mixture of diastereomers) is a solid substance . It has a pale yellow color . It has a melting point of over 93°C . It is slightly soluble in methanol, DMSO, and water .Wissenschaftliche Forschungsanwendungen
Proteomics Research
Fructose-isoleucine is utilized in proteomics research . Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound is used to understand protein modifications and interactions that occur as a result of glycation, which can affect protein function and stability.
Glycation Studies
The compound serves as a key molecule in glycation studies . Glycation is a non-enzymatic reaction where sugar molecules bond to proteins or lipids. Fructose-isoleucine is an Amadori compound, which is an intermediate product in the Maillard reaction, a chemical reaction between amino acids and reducing sugars.
Food Chemistry
In food chemistry , fructose-isoleucine is studied for its role in the Maillard reaction . This reaction is responsible for many colors and flavors in foods. Understanding this compound’s behavior can help in controlling or enhancing flavor and color development during food processing.
Diabetes Research
This compound is significant in diabetes research due to its involvement in the formation of Advanced Glycation End-products (AGEs) . AGEs are known to accumulate in diabetic patients and are linked to various complications such as retinopathy and nephropathy.
Nutritional Science
In nutritional science , fructose-isoleucine is important for studying the impact of dietary sugars on metabolism . It helps in understanding how different sugars in the diet can lead to the formation of glycation products, which may have implications for health and disease.
Pharmaceutical Development
Fructose-isoleucine is used in the development of pharmaceuticals . It can be a reference standard for ensuring the quality and purity of pharmaceutical products, especially those related to diabetes management.
Biomarker Discovery
The compound is explored as a potential biomarker for various diseases . Its presence and levels in biological samples can indicate the state of disease progression or the effectiveness of therapeutic interventions.
Aging Research
Lastly, fructose-isoleucine is relevant in aging research . The accumulation of glycation products, including those involving fructose-isoleucine, is associated with aging and age-related diseases, making it a molecule of interest in longevity studies.
Eigenschaften
IUPAC Name |
(2S,3S)-3-methyl-2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO7/c1-3-6(2)8(11(17)18)13-5-12(19)10(16)9(15)7(14)4-20-12/h6-10,13-16,19H,3-5H2,1-2H3,(H,17,18)/t6-,7+,8-,9+,10-,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLSFIUFBSPKJF-KZYWSPAVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC[C@@]1([C@H]([C@@H]([C@@H](CO1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101242010 |
Source


|
| Record name | N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101242010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87304-79-8 |
Source


|
| Record name | N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87304-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101242010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

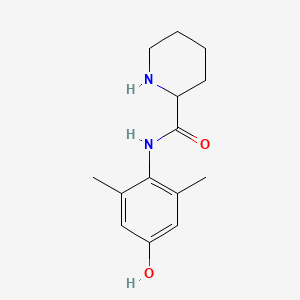

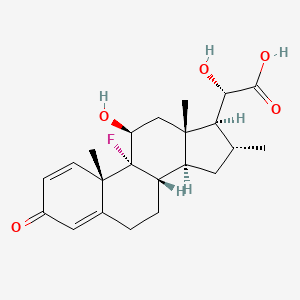
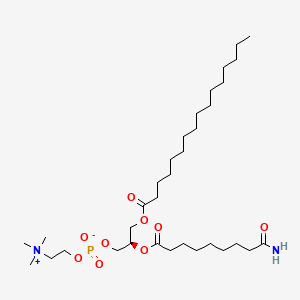
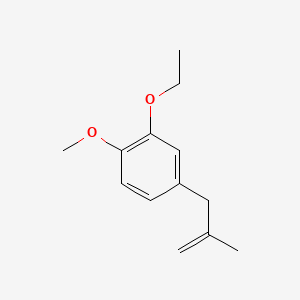
![[3-[2,2-Dimethylbutyl(methyl)amino]-1-hydroxy-1-phosphonopropyl]phosphonic acid](/img/structure/B585290.png)
